N-Boc-2-(aminometil)piridina

Descripción general

Descripción

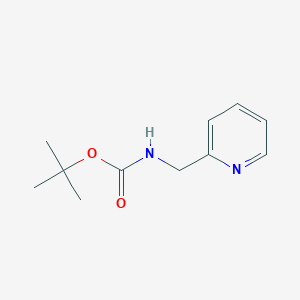

N-Boc-2-(aminomethyl)pyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2. It is commonly used in organic synthesis as a protecting group for amines. The Boc (tert-butoxycarbonyl) group is widely employed due to its stability under various reaction conditions and its ease of removal.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of N-Boc-2-(aminomethyl)pyridine can be categorized into several key areas:

Organic Synthesis

- Building Block for Heterocycles : N-Boc-2-(aminomethyl)pyridine serves as a valuable intermediate in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals due to their biological activity.

- Carbon–Carbon Bond Formation : The compound is employed in reactions such as the Suzuki–Miyaura cross-coupling reaction, facilitating the formation of carbon–carbon bonds essential for constructing complex organic molecules.

Medicinal Chemistry

- Development of Bioactive Molecules : This compound is integral in synthesizing enzyme inhibitors and other therapeutic agents. Its ability to form stable complexes with biological targets enhances its potential as a drug candidate .

- Antimicrobial Activity : Research indicates that derivatives of N-Boc-2-(aminomethyl)pyridine exhibit antimicrobial properties, making them candidates for developing treatments against infectious diseases.

Biological Applications

- Enzyme Inhibition Studies : N-Boc-2-(aminomethyl)pyridine has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting its utility in therapeutic applications targeting diseases linked to enzyme dysregulation .

- Molecular Docking Studies : These studies suggest potential interactions with various biological targets, indicating that modifications to the structure may enhance bioactivity and selectivity against specific targets.

Case Studies

Several notable case studies demonstrate the efficacy of N-Boc-2-(aminomethyl)pyridine in practical applications:

Inhibition of Enzymatic Activity

A study highlighted that N-Boc-2-(aminomethyl)pyridine effectively inhibited enzyme activity associated with cancer metabolism, suggesting its potential role in cancer therapy.

Synthesis of Antiviral Agents

Research focused on utilizing this compound as an intermediate for synthesizing antiviral agents, showcasing its significance in developing new therapeutic strategies against viral infections .

Pharmacological Studies

Investigations into the pharmacokinetic properties revealed that hydrolysis under physiological conditions affects its stability and bioavailability, which are crucial factors for therapeutic efficacy .

Mecanismo De Acción

N-Boc-2-(aminomethyl)pyridine, also known as tert-Butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2 . This compound is used in various chemical reactions, particularly in the synthesis of amides

Target of Action

It’s known that this compound is used in the synthesis of amides , suggesting that it may interact with carboxylic acids or their derivatives during the reaction.

Mode of Action

N-Boc-2-(aminomethyl)pyridine is used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

Given its role in the synthesis of amides , it can be inferred that it may influence pathways involving these compounds.

Result of Action

It’s known that this compound is used in the synthesis of amides , suggesting that its action results in the formation of these compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-2-(aminomethyl)pyridine can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction conditions are mild and efficient, making this method highly effective for the synthesis of amides.

Industrial Production Methods

In industrial settings, the preparation of N-Boc-2-(aminomethyl)pyridine typically involves the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-2-(aminomethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Amidation Reactions: It can be used in the formation of amides through reactions with carboxylic acids or their derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.

Amidation Reactions: Carboxylic acids, acid chlorides, and carbodiimides are frequently used.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Deprotection Reactions: 2-(aminomethyl)pyridine.

Amidation Reactions: Corresponding amides.

Comparación Con Compuestos Similares

N-Boc-2-(aminomethyl)pyridine can be compared with other Boc-protected amines such as:

- N-Boc-2-aminopyridine

- N-Boc-3-aminomethylpyridine

- N-Boc-4-aminomethylpyridine

Uniqueness

N-Boc-2-(aminomethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where regioselectivity is important .

Actividad Biológica

N-Boc-2-(aminomethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-Boc-2-(aminomethyl)pyridine has the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant, as it shields the amine functionality, allowing for selective reactions that are crucial in organic synthesis.

Biological Activity

Research indicates that derivatives of aminomethyl pyridines, including N-Boc-2-(aminomethyl)pyridine, exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that related compounds possess antimicrobial activity against several pathogens, suggesting potential applications in treating infectious diseases. For instance, molecular docking studies indicate interactions with biological targets, which could lead to the development of novel antimicrobial agents .

- Anticancer Potential : Compounds with similar structures have demonstrated anticancer properties. The ability to modify the structure of N-Boc-2-(aminomethyl)pyridine can enhance its bioactivity and selectivity against cancer cell lines .

- Antiparasitic Activity : Some derivatives have been evaluated for their antiparasitic effects, showing promise in combating diseases caused by parasites .

Synthesis Methods

The synthesis of N-Boc-2-(aminomethyl)pyridine typically involves several steps:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed.

- Introduction of Aminomethyl Group : An aminomethyl group is introduced at the 2-position of the pyridine.

- Boc Protection : The amine group is protected using the Boc group to facilitate further reactions without interference.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to N-Boc-2-(aminomethyl)pyridine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-3-(aminomethyl)pyridine | Similar Boc protection; different amine position | Potentially different reactivity due to sterics |

| N-Boc-2-(aminomethyl)aniline | Contains aniline instead of pyridine | Different electronic properties affecting reactivity |

| N-Boc-piperazine | Cyclic structure; contains two nitrogens | Enhanced basicity and solubility |

| N-Boc-2-amino-5-methylpyridine | Methyl substitution on pyridine ring | Altered steric hindrance impacting reactivity |

Case Studies and Research Findings

- Antibacterial Activity Against Klebsiella pneumoniae : A study demonstrated that certain aminomethyl pyridine derivatives exhibited significant antibacterial activity against Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 4.8 µg/mL .

- Molecular Docking Studies : Research utilizing molecular docking has indicated that N-Boc-2-(aminomethyl)pyridine could interact with specific enzymes and receptors, suggesting a pathway for developing targeted therapies .

- Pharmacological Profiles : A comprehensive analysis of several derivatives revealed a broad spectrum of biological activities, including anti-inflammatory and analgesic effects, highlighting their potential as pharmacologically active compounds .

Propiedades

IUPAC Name |

tert-butyl N-(pyridin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVWMMAKYQABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476942 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134807-28-6 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-aminomethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.